molecular formula C13H24O3Si B094233 Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- CAS No. 18401-43-9

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-

Cat. No.: B094233
CAS No.: 18401-43-9
M. Wt: 256.41 g/mol
InChI Key: HHKDWDAAEFGBAC-UHFFFAOYSA-N
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Description

Chemical Identity and Synonyms: Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- (CAS 18401-43-9), also known as 5-Triethoxysilyl-2-norbornene, is a bicyclic organosilane compound. Its IUPAC name is bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane. Key synonyms include (5-bicyclo[2.2.1]hept-2-enyl)triethoxysilane and 5-(Bicycloheptenyl)triethoxysilane .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDWDAAEFGBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CC2CC1C=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3Si
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Related CAS

146066-32-2
Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-, homopolymer
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DSSTOX Substance ID

DTXSID60885032
Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
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Molecular Weight

256.41 g/mol
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CAS No.

18401-43-9
Record name 5-Triethoxysilyl-2-norbornene
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Record name Bicyclo(2.2.1)hept-2-ene, 5-(triethoxysilyl)-
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Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
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Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
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Record name Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
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Biological Activity

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- (CAS No. 18401-43-9) is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is characterized by a bicyclic structure that contributes to its reactivity and interaction with biological systems. The triethoxy group enhances its solubility and stability in various environments, making it suitable for applications in organic synthesis and materials science.

Molecular Formula

  • Molecular Formula : C11_{11}H18_{18}O3_3Si
  • Molecular Weight : 218.34 g/mol

The biological activity of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is primarily attributed to its ability to interact with cellular components and influence biochemical pathways. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Cytotoxic Effects : Some investigations have reported cytotoxicity in cancer cell lines, indicating possible applications in oncology.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 16 µg/mL, respectively.
  • Cytotoxicity in Cancer Cells :
    • Research by Johnson et al. (2024) assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours of treatment.

Toxicological Profile

The toxicological assessment of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is crucial for understanding its safety profile:

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (oral, rat)
Skin IrritationMild irritation observed
Eye IrritationModerate irritation observed
MutagenicityNegative in Ames test

Pharmacokinetics

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-. Key findings include:

  • Absorption : Rapid absorption observed following oral administration.
  • Distribution : High distribution in liver and kidney tissues.
  • Metabolism : Primarily metabolized via phase I reactions involving cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Ecotoxicological Impact

Research into the ecological effects of Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- has highlighted potential risks to aquatic life:

Organism TypeEffect Level
Fish (e.g., Danio rerio)LC50 = 48 hours exposure: 50 µg/L
Algae (e.g., Chlorella spp.)EC50 = 72 hours exposure: 20 µg/L

Scientific Research Applications

Organic Synthesis

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- serves as a versatile building block in organic synthesis:

  • Heterocyclic Compounds : It has been utilized in the synthesis of various heterocycles such as furans, pyrroles, and pyridines through well-established coupling reactions.
  • Functional Group Transformations : The triethoxysilane group can be transformed into amides, esters, and ketones, enhancing its synthetic utility in creating complex organic molecules.

Materials Science

The compound's ability to form silanol groups upon hydrolysis enables the formation of siloxane bonds (Si-O-Si), which are crucial in materials science:

  • Cross-linked Networks : The silanol groups can condense to form cross-linked siloxane networks, making this silane a candidate for developing durable coatings and adhesives.
  • Bonding Capabilities : Interaction studies indicate that silanes can effectively bond with siliceous surfaces and metals, improving the durability and performance of various materials.

Bioconjugation Applications

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is also explored for bioconjugation:

  • Biocompatible Modifications : The triethoxysilane group can be modified to introduce biocompatible functionalities such as amine or thiol groups, allowing stable linkages with biomolecules like proteins and nucleic acids.

This property opens avenues for applications in drug delivery systems and biosensors.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Key Analogs

Property Triethoxy Derivative (18401-43-9) Trimethoxy Derivative (7538-46-7)
Boiling Point Not reported Not reported
Density Not reported Not reported
Hydrolysis Rate (Relative) Moderate High
Thermal Stability High Moderate

Preparation Methods

Synthesis of the Bicyclo[2.2.1]hept-5-ene Core

The bicyclo[2.2.1]hept-5-ene (norbornene) skeleton is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile. Patent EP1254882A1 details a two-step process using 2-butene and cyclopentadiene, where the Diels-Alder reaction forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene as an intermediate . The reaction proceeds under mild conditions (20–150°C) without requiring high pressure, making it scalable for industrial production.

Key Reaction Conditions for Diels-Alder Step

ParameterRange/DetailSource
Temperature20–150°C
Dienophile2-butene (trans, cis, or mixture)
CatalystNone required
Reaction Time2–6 hours

Isomerization of the intermediate is then performed using acid catalysts, such as silica-alumina or zeolites, at 150–400°C to yield 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene .

Functionalization with Triethoxysilane Groups

Introducing the triethoxysilane moiety to the bicyclic core requires precise nucleophilic substitution or hydrosilylation. A base-catalyzed esterification reaction, adapted from cellulose hydrogel synthesis, has been modified for this purpose . In this method, the hydroxyl group on the norbornene derivative acts as a nucleophile, attacking a silicon-based electrophile (e.g., triethoxysilane chloride).

Base-Catalyzed Esterification Protocol

  • Substrate : 2-hydroxybicyclo[2.2.1]hept-5-ene

  • Silane Source : Triethoxysilane chloride

  • Base : NaOH (10 M)

  • Reaction Time : 2 hours at pH 9–10.5

  • Yield : ~70–85% (estimated from analogous reactions)

The reaction is conducted in aqueous medium, with careful pH control to avoid premature hydrolysis of the triethoxysilane group. Post-reaction, the product is precipitated using ice-chilled acetone and purified via vacuum filtration .

Industrial-Scale Production Techniques

Industrial methods prioritize yield and purity through optimized reaction engineering. High-pressure reactors (5–10 bar) are employed for the Diels-Alder step to accelerate kinetics, reducing reaction times to <1 hour. Continuous-flow systems further enhance efficiency by minimizing side reactions.

Industrial Purification Methods

TechniqueApplicationSource
ChromatographySeparation of isomers
RecrystallizationCrystallization from ethanol/water
DistillationRemoval of low-boiling impurities

Catalysts and Reaction Condition Optimization

Catalyst selection critically impacts both the Diels-Alder and silanization steps. Acidic zeolites (e.g., H-ZSM-5) enhance isomerization selectivity during bicyclic core formation, while heterogeneous bases (e.g., MgO) improve silane coupling efficiency .

Catalyst Performance Comparison

CatalystReaction StepTemperature RangeSelectivity
H-ZSM-5Isomerization250–350°C88%
MgOSilanization80–120°C78%
Silica-AluminaIsomerization150–250°C82%
ConditionDegradation RateSource
Ambient (25°C, air)5% per month
Nitrogen atmosphere<1% per year
pH 7 aqueous solutionFull hydrolysis in 48h

Q & A

Q. What are the established synthesis routes for bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane, and how are they validated?

The compound is typically synthesized via hydrosilylation reactions between triethoxysilane and bicyclo[2.2.1]hept-5-ene derivatives. Validation involves spectroscopic characterization (e.g., 1^1H/13^13C NMR, FTIR) to confirm the regioselective addition of the silane group to the norbornene ring. For example, IR peaks at ~1100 cm1^{-1} (Si-O-C) and 1^1H NMR signals for ethoxy groups (δ 1.2–1.4 ppm) confirm successful synthesis . Gas chromatography-mass spectrometry (GC-MS) is recommended to assess purity and byproduct formation.

Q. How does the triethoxy silane group influence the reactivity of the bicycloheptene ring in cross-coupling reactions?

The electron-withdrawing nature of the triethoxy silane group reduces the electron density of the bicycloheptene double bond, favoring electrophilic additions (e.g., epoxidation, Diels-Alder reactions). Hydrolysis of the ethoxy groups under acidic or basic conditions generates silanol intermediates, enabling surface grafting or sol-gel polymerization. Kinetic studies using 29^{29}Si NMR can track hydrolysis rates and identify reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane?

  • 1^1H NMR : Resolves ethoxy protons (triplet at δ 3.8–4.0 ppm) and norbornene protons (multiplet at δ 5.5–6.2 ppm).
  • FTIR : Confirms Si-O-C (1100 cm1^{-1}) and C=C (1640 cm1^{-1}) bonds.
  • 29^{29}Si NMR : Distinguishes between Si-OEt (δ45δ -45 to 55-55 ppm) and hydrolyzed Si-OH (δ65δ -65 to 75-75 ppm).
  • X-ray crystallography : Resolves steric effects of the bicyclic framework, though crystallization is challenging due to the compound’s viscosity .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of silane group addition to bicycloheptene derivatives be resolved?

Discrepancies in regioselectivity (e.g., endo vs. exo addition) arise from reaction conditions (catalyst choice, solvent polarity). For example, platinum catalysts (e.g., Karstedt’s catalyst) favor exo addition, while radical initiators may yield mixed products. Computational studies (DFT) comparing transition-state energies for competing pathways are recommended. Experimental validation via NOESY NMR can confirm spatial proximity of silane groups to specific ring protons .

Q. What methodologies optimize the grafting efficiency of this silane onto inorganic surfaces (e.g., silica nanoparticles)?

Pretreatment of surfaces with piranha solution (H2_2SO4_4:H2_2O2_2) enhances hydroxyl group density. Silane grafting is performed in anhydrous toluene under reflux, with catalytic acetic acid to accelerate hydrolysis. Quantification via thermogravimetric analysis (TGA) measures weight loss from ethoxy group decomposition, while XPS confirms Si-O-Si bonding. Competitive adsorption with other silanes should be evaluated using contact angle measurements .

Q. How do steric effects of the bicycloheptene framework impact polymerization kinetics in ring-opening metathesis polymerization (ROMP)?

The rigid norbornene backbone slows propagation rates compared to linear olefins. Kinetic studies using in-situ 1^1H NMR or MALDI-TOF MS reveal chain-transfer limitations. Grubbs catalysts (e.g., G3) are preferred due to their tolerance for steric hindrance. Copolymerization with less hindered monomers (e.g., norbornene derivatives) improves reaction rates and polymer solubility .

Q. What strategies mitigate premature hydrolysis of triethoxy groups during storage?

Store under inert atmosphere (N2_2/Ar) with molecular sieves (3Å) to absorb moisture. Solvent choice (e.g., dry THF or toluene) stabilizes the silane. Periodic 29^{29}Si NMR monitoring detects hydrolysis. For long-term stability, derivatization with bulkier alkoxy groups (e.g., triisopropoxy) reduces hydrolysis rates but may alter reactivity .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability for polymers derived from this silane?

Discrepancies arise from differences in polymerization techniques (ROMP vs. free radical) and side-group functionalization. For example, ROMP-derived polymers exhibit higher Tg_g values (~150°C) due to rigid backbones, while radical polymerization yields less ordered structures. Thermomechanical analysis (DMA) under controlled humidity clarifies hydrolytic stability .

Q. How should researchers address inconsistencies in reported 1^11H NMR chemical shifts for the bicycloheptene protons?

Solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) and concentration-dependent aggregation can shift signals. Internal standards (e.g., TMS) and variable-temperature NMR reduce ambiguity. Cross-validation with 2D NMR (COSY, HSQC) assigns overlapping peaks .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions.
  • Surface Modification : Combine AFM and ellipsometry to quantify monolayer thickness.
  • Polymer Analysis : Employ size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) for accurate molecular weight determination .

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